molecular formula C40H32N2O5 B12474602 3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate (non-preferred name)

3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate (non-preferred name)

Cat. No.: B12474602
M. Wt: 620.7 g/mol
InChI Key: PHZZBZXAPOLWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with a unique structure This compound is characterized by its quinoline core, which is substituted with a phenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the phenyl group and the carboxylate ester. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and catalysts, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may have potential as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s unique structure may make it a candidate for the development of new pharmaceuticals with specific biological activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinoline core and phenyl group may allow it to bind to proteins or other biomolecules, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine, have been widely studied for their biological activities.

    Carboxylate Esters: Compounds with carboxylate ester functional groups, such as methyl salicylate, are commonly used in various applications.

Uniqueness

3,3-Dimethyl-2-oxobutyl 2-[3-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate is unique due to its complex structure, which combines a quinoline core with a phenyl group and a carboxylate ester

Properties

Molecular Formula

C40H32N2O5

Molecular Weight

620.7 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C40H32N2O5/c1-40(2,3)32(43)21-47-39(46)29-20-31(41-30-18-9-8-13-24(29)30)22-11-10-12-23(19-22)42-37(44)35-33-25-14-4-5-15-26(25)34(36(35)38(42)45)28-17-7-6-16-27(28)33/h4-20,33-36H,21H2,1-3H3

InChI Key

PHZZBZXAPOLWNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)N4C(=O)C5C(C4=O)C6C7=CC=CC=C7C5C8=CC=CC=C68

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.